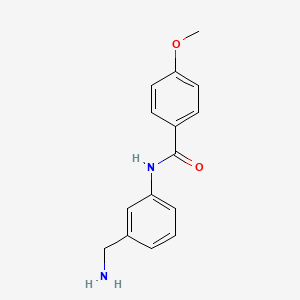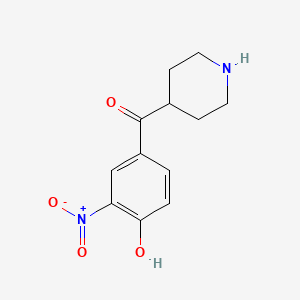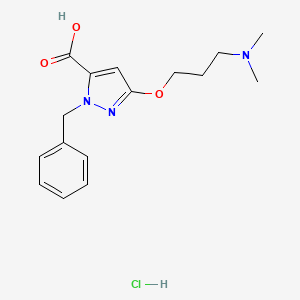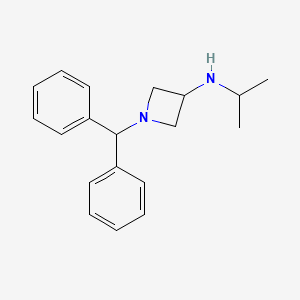
1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzhydryl-N-propan-2-ylazetidin-3-amine is an organic compound characterized by the presence of a benzhydryl group attached to an azetidine ring, which is further substituted with a propan-2-ylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzhydryl-N-propan-2-ylazetidin-3-amine typically involves the following steps:
Formation of Benzhydryl Chloride: Benzhydrol is reacted with thionyl chloride to form benzhydryl chloride.
Azetidine Ring Formation: Benzhydryl chloride is then reacted with azetidine in the presence of a base such as sodium hydride to form 1-benzhydrylazetidine.
Substitution with Propan-2-ylamine: The final step involves the substitution of the azetidine ring with propan-2-ylamine under controlled conditions to yield 1-benzhydryl-N-propan-2-ylazetidin-3-amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzhydryl-N-propan-2-ylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced amine form.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles under basic or acidic conditions.
Major Products:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Reduced amines.
Substitution Products: Substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzhydryl-N-propan-2-ylazetidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-benzhydryl-N-propan-2-ylazetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
Diphenhydramine: A benzhydryl compound with antihistamine properties.
Pipradrol: A benzhydryl derivative with stimulant effects.
Terfenadine: Another benzhydryl compound used as an antihistamine.
Uniqueness: 1-Benzhydryl-N-propan-2-ylazetidin-3-amine is unique due to its specific structural features, including the azetidine ring and propan-2-ylamine substitution. These features confer distinct chemical and biological properties, differentiating it from other benzhydryl compounds.
This detailed overview provides a comprehensive understanding of 1-benzhydryl-N-propan-2-ylazetidin-3-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
888032-85-7 |
|---|---|
Molekularformel |
C19H24N2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
1-benzhydryl-N-propan-2-ylazetidin-3-amine |
InChI |
InChI=1S/C19H24N2/c1-15(2)20-18-13-21(14-18)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18-20H,13-14H2,1-2H3 |
InChI-Schlüssel |
PQMGBLLSRSXSMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester](/img/structure/B13860212.png)
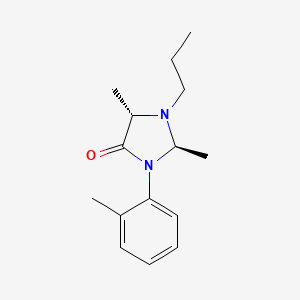

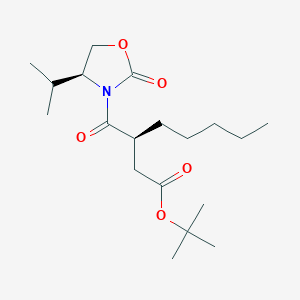
![[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)
![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)

![rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)
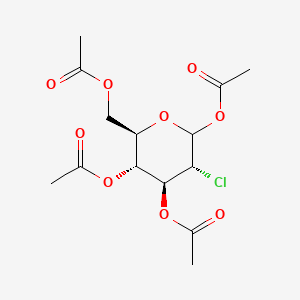
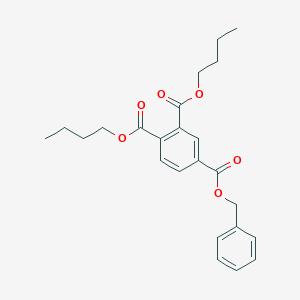
![2-(Chloromethyl)thieno[2,3-b]pyridine](/img/structure/B13860283.png)
